molecular formula C15H13NO B6156145 1-(benzyloxy)-3-(isocyanomethyl)benzene CAS No. 1264366-62-2

1-(benzyloxy)-3-(isocyanomethyl)benzene

Cat. No.: B6156145
CAS No.: 1264366-62-2
M. Wt: 223.27 g/mol
InChI Key: WQOSGFHDCOYQKO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(isocyanomethyl)benzene is an aromatic compound featuring a benzyloxy group at the 1-position and an isocyanomethyl group at the 3-position of the benzene ring. Its molecular formula is C₁₅H₁₃NO, with a monoisotopic mass of 211.0997 Da (calculated from ). The compound’s structure combines the electron-donating benzyloxy group and the highly reactive isocyanomethyl moiety, making it valuable in multicomponent reactions (MCRs) and medicinal chemistry applications.

Synthesis: The compound is synthesized via dehydration of the corresponding formamide derivative using POCl₃/Et₃N in tetrahydrofuran (THF), a method analogous to the preparation of other isocyanomethyl-substituted benzene derivatives (e.g., 1-chloro-3-(isocyanomethyl)benzene) . The reaction typically proceeds under anhydrous conditions, followed by purification via column chromatography or recrystallization.

Properties

CAS No.

1264366-62-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(isocyanomethyl)-3-phenylmethoxybenzene

InChI

InChI=1S/C15H13NO/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10H,11-12H2

InChI Key

WQOSGFHDCOYQKO-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-3-(isocyanomethyl)benzene typically involves the reaction of 3-(isocyanomethyl)phenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(benzyloxy)-3-(isocyanomethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzene derivatives.

Scientific Research Applications

1-(benzyloxy)-3-(isocyanomethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-(isocyanomethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the isocyanomethyl group can participate in covalent bonding or other interactions that modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(benzyloxy)-3-(isocyanomethyl)benzene with structurally related isocyanomethyl-substituted benzene derivatives, focusing on substituents, synthesis, yields, and spectral properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield Key Spectral Data (¹H NMR) Applications
This compound 1-OBn, 3-NCCH₂ C₁₅H₁₃NO 211.0997 POCl₃/Et₃N in THF N/A δ 7.4–7.3 (m, aromatic), 4.5 (s, CH₂NC) MCRs, covalent inhibitors
1-Chloro-3-(isocyanomethyl)benzene (1d) 1-Cl, 3-NCCH₂ C₈H₆ClN 151.5 N-arylmethylformamide + POCl₃ ~56% δ 7.5–7.3 (m, aromatic), 4.3 (s, CH₂NC) Heterocycle synthesis
1-(Isocyanomethyl)-4-methoxybenzene 4-OMe, 1-NCCH₂ C₉H₉NO 147.17 POCl₃/Et₃N in CH₂Cl₂ 49% δ 7.2 (d, J=8.8 Hz, aromatic), 4.4 (s, CH₂NC) Dopamine receptor ligands
1-Chloro-2,5-difluoro-3-(isocyanomethyl)benzene 1-Cl, 2,5-F, 3-NCCH₂ C₈H₄ClF₂N 187.6 POCl₃/Et₃N in THF 82% δ 7.1–6.9 (m, aromatic), 4.6 (s, CH₂NC) Medicinal chemistry scaffolds
1-(Isocyanomethyl)-2-methoxybenzene 2-OMe, 1-NCCH₂ C₉H₉NO 147.17 POCl₃/Et₃N in CH₂Cl₂ 85% δ 7.0–6.8 (m, aromatic), 4.3 (s, CH₂NC) Ugi reaction components

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., OMe, OBn): Enhance stability and modulate reactivity in MCRs. The benzyloxy group in the target compound improves solubility in organic solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., Cl, F): Increase electrophilicity of the isocyanomethyl group, accelerating nucleophilic additions .

Synthetic Yields :

  • Halogenated derivatives (e.g., 1-chloro-2,5-difluoro analog) exhibit higher yields (82%) due to favorable reaction kinetics , while methoxy-substituted compounds show moderate yields (~49–85%) depending on steric factors .

Spectral Signatures :

  • The CH₂NC proton in ¹H NMR appears as a singlet at δ 4.3–4.6 , unaffected by substituents. Aromatic protons vary based on substitution patterns (e.g., δ 7.4–7.3 for benzyloxy vs. δ 6.8–7.1 for methoxy) .

Applications :

  • The benzyloxy derivative is preferred in covalent inhibitor design due to its balanced reactivity and lipophilicity , whereas halogenated analogs are utilized in heterocycle synthesis . Methoxy derivatives are prominent in dopamine receptor ligand development .

Research Findings and Implications

  • Reactivity in MCRs: The isocyanomethyl group participates in Ugi and Passerini reactions, forming peptidomimetics and heterocycles. The benzyloxy group’s bulkiness can sterically hinder reactions compared to smaller substituents like methoxy .
  • Biological Activity : Derivatives with lipophilic groups (e.g., benzyloxy) exhibit enhanced blood-brain barrier penetration, making them candidates for central nervous system-targeted drugs .

Biological Activity

1-(benzyloxy)-3-(isocyanomethyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13NOC_{15}H_{13}NO
  • CAS Number : 84688397
  • SMILES Notation : [C-]#[N+]CC1=CC(=CC=C1)OCC2=CC=CC=C2

Biological Activity Overview

This compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the isocyanomethyl group is believed to facilitate binding to these targets, potentially modulating their activity. This modulation can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated promising results, indicating that it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, one study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

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